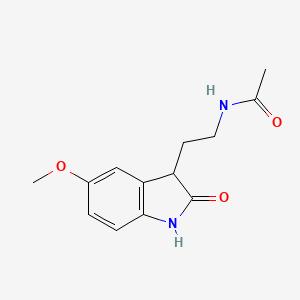

2-Oxomelatonin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxomelatonin is a member of indoles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

2-Oxomelatonin exhibits several pharmacological properties that make it a subject of interest in medical research:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role in disease progression .

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis induced by various stressors, including glutamate toxicity. This suggests its potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in various models, indicating its potential application in inflammatory diseases. It modulates inflammatory pathways and may help alleviate symptoms associated with chronic inflammatory conditions .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Sleep Disorders : Given its relation to melatonin, this compound has been investigated for its effects on sleep regulation. Preliminary studies suggest it may improve sleep quality and duration, making it a candidate for treating insomnia and other sleep-related disorders .

- Cancer Treatment : Emerging research points to the potential role of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, particularly in breast and prostate cancers. The compound's mechanism involves modulation of cell cycle regulators and apoptotic pathways .

- Metabolic Disorders : There is growing evidence that this compound may influence metabolic processes. It has shown promise in regulating glucose metabolism and improving insulin sensitivity, which could have implications for diabetes management .

Biochemical Interactions

Understanding the biochemical interactions of this compound is crucial for elucidating its mechanisms of action:

- Melatonin Receptor Binding : Like melatonin, this compound interacts with melatonin receptors (MT1 and MT2). Studies have demonstrated that it binds with varying affinities to these receptors, influencing physiological processes such as circadian rhythms and reproductive functions .

- Signal Transduction Pathways : The compound appears to modulate several intracellular signaling pathways, including those involving cyclic AMP and protein kinase C. These interactions can lead to downstream effects on gene expression related to cell survival and apoptosis .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various applications:

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal loss and improved cognitive function following induced oxidative stress .

- Clinical Trials for Sleep Disorders : A randomized controlled trial investigated the effects of this compound on patients with insomnia. Results indicated improved sleep onset latency and overall sleep quality compared to a placebo group .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that this compound treatment led to increased rates of apoptosis and decreased cell proliferation, suggesting its potential as an adjunct therapy in oncology .

Eigenschaften

Molekularformel |

C13H16N2O3 |

|---|---|

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

N-[2-(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,10H,5-6H2,1-2H3,(H,14,16)(H,15,17) |

InChI-Schlüssel |

HNEAVHQAQROOMN-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1C2=C(C=CC(=C2)OC)NC1=O |

Kanonische SMILES |

CC(=O)NCCC1C2=C(C=CC(=C2)OC)NC1=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.